![molecular formula C12H13Cl2N3O3 B2996004 Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate CAS No. 338794-89-1](/img/structure/B2996004.png)

Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

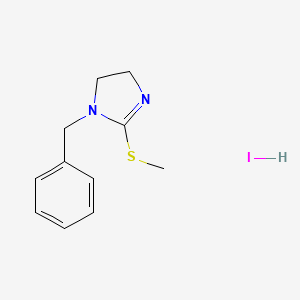

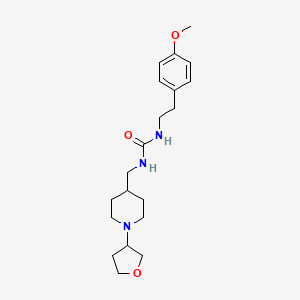

Molecular Structure Analysis

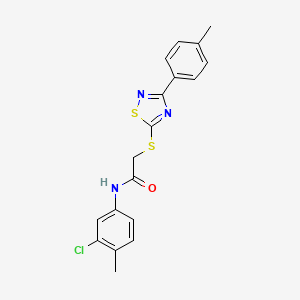

The molecular structure of Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate consists of 12 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 3 oxygen atoms. The InChI code for this compound is 1S/C12H13Cl2N3O3/c1-2-20-11(18)6-10(15)16-17-12(19)8-4-3-7(13)5-9(8)14/h3-6,16H,2,15H2,1H3,(H,17,19) .Physical And Chemical Properties Analysis

Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate is a solid compound . It has a molecular weight of 318.15.Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies and Characterization

Studies have focused on synthesizing various derivatives and analogs of ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate, exploring their structural and chemical properties. For instance, the synthesis and characterization of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provide insights into the molecular structure and bonding configurations of such compounds, indicating potential pathways for further chemical modifications and applications in designing new materials and pharmaceuticals (Johnson et al., 2006).

Catalytic and Polymer Applications

Catalysis and Polymer Chemistry

Research has been conducted on using derivatives of ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate in catalytic processes and polymer synthesis. For example, poly(3,4-ethylenedioxythiophene) has been explored for immobilizing metal particle catalysts and reagents, showcasing its utility in catalytic reactions such as the hydrogenation of nitrophenol and electro-oxidation of methanol, indicating a potential for these compounds in developing new catalytic systems and enhancing existing ones (Sivakumar & Phani, 2011).

Photochromic and Photodetector Materials

Photochromic Materials

The development of photochromic diarylethenes from the aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate highlights the potential of ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate derivatives in creating modifiable photoactive materials. These materials can be chemically modified to produce compounds with desired photoactive properties, offering avenues for the development of advanced optical and electronic devices (Lvov et al., 2017).

Polymer Photodetectors

The incorporation of modified 3,4-ethylenedioxythiophene into conjugated polymers for photodetectors demonstrates the role of ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate derivatives in enhancing the sensitivity and performance of polymer-based photodetectors. This approach significantly lowers the dark current without a considerable decrease in photovoltaic properties, suggesting its utility in improving the detectivity of polymer photodetectors across a range of photoresponse spectra (Zhang et al., 2015).

Safety and Hazards

The safety information for Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name |

ethyl (3Z)-3-amino-3-[(2,4-dichlorobenzoyl)hydrazinylidene]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3O3/c1-2-20-11(18)6-10(15)16-17-12(19)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3,(H2,15,16)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERKIZOZVJXUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(2,4-dichlorophenyl)formohydrazido]-3-iminopropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995922.png)

![2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2995924.png)

![1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2995925.png)

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)

![ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate](/img/structure/B2995931.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2995936.png)

![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)

![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)